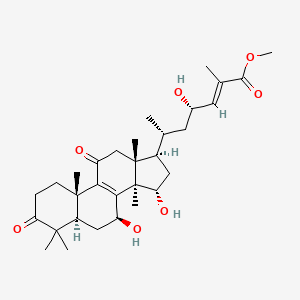

Ganoderterpene A

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H46O7 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

methyl (E,4S,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoate |

InChI |

InChI=1S/C31H46O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h12,16,18-20,22,24,32-33,36H,9-11,13-15H2,1-8H3/b17-12+/t16-,18+,19-,20+,22+,24+,29+,30-,31+/m1/s1 |

InChI Key |

JAIKYJIBDHQRJO-HHNUDIMESA-N |

Isomeric SMILES |

C[C@H](C[C@@H](/C=C(\C)/C(=O)OC)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |

Canonical SMILES |

CC(CC(C=C(C)C(=O)OC)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Bioactivity of Ganoderterpene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the lanostane-type triterpenoids have garnered significant scientific attention for their therapeutic potential. This technical guide focuses on Ganoderterpene A, a novel lanostane-type triterpenoid recently discovered from the fruiting bodies of Ganoderma lucidum. This document provides a comprehensive overview of its discovery, chemical characterization, and its promising anti-inflammatory and anti-apoptotic activities, making it a person of interest for neurodegenerative disease research and drug development.

Discovery and Structural Elucidation of this compound

This compound was isolated from the fruiting bodies of the edible mushroom Ganoderma lucidum.[1][2] The structure of this new lanostane-type triterpene was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data.[1][2]

Biological Activity and Mechanism of Action

Subsequent investigations into the bioactivity of this compound revealed its potent anti-inflammatory and anti-apoptotic properties, particularly in a cellular model of neuroinflammation.

Anti-inflammatory Effects

In studies utilizing lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound demonstrated significant anti-inflammatory activity. It strongly suppressed the production of nitric oxide (NO), a key inflammatory mediator.[3][4] This inhibitory effect is crucial as excessive NO production is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.

Anti-apoptotic Effects

Furthermore, this compound was found to protect microglial cells from apoptosis (programmed cell death) induced by inflammatory stimuli.[1][3] It effectively improved the mitochondrial membrane potential, which is often compromised during apoptosis.[1][3]

Modulation of Signaling Pathways

The anti-inflammatory and anti-apoptotic effects of this compound are attributed to its ability to modulate key intracellular signaling pathways. Immunofluorescence assays and molecular docking experiments have shown that this compound significantly suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) and Toll-Like Receptor 4/Nuclear Factor-kappa B (TLR-4/NF-κB) signaling pathways.[1][3][4] These pathways are central to the inflammatory response, and their inhibition by this compound underscores its therapeutic potential.

Quantitative Data

The following table summarizes the quantitative data regarding the inhibitory effect of this compound and other isolated compounds on NO generation in LPS-stimulated BV-2 microglial cells.

| Compound | IC50 (μM) for NO Inhibition |

| This compound (1) | 7.15 |

| Other isolated steroids (2-13) | 7.15-36.88 |

Data sourced from Kou et al., 2021.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum.

a. Extraction:

-

Air-dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with 95% ethanol at room temperature.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

b. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, typically rich in triterpenoids, is selected for further purification.

c. Chromatographic Separation:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A step-gradient of a non-polar to a polar solvent system (e.g., a gradient of chloroform-methanol or hexane-ethyl acetate) is used for elution. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 reversed-phase column. A common mobile phase is a gradient of acetonitrile and water, often with the addition of a small amount of acetic acid to improve peak shape. The elution is monitored by a UV detector.

-

Fractions containing pure this compound are collected, combined, and the solvent is evaporated to yield the purified compound.

Nitric Oxide (NO) Generation Assay in LPS-Stimulated BV-2 Cells

This protocol details the measurement of NO production in BV-2 microglial cells.

-

Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Griess Assay:

-

After the incubation period, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) in a new 96-well plate.

-

After 5-10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve.

-

Mitochondrial Membrane Potential (MMP) Assay using JC-1

This assay assesses the effect of this compound on mitochondrial health.

-

Cell Preparation: BV-2 cells are seeded in 6-well plates or on glass coverslips and treated with this compound and/or LPS as described in the NO assay protocol.

-

JC-1 Staining:

-

The culture medium is removed, and the cells are washed with warm phosphate-buffered saline (PBS).

-

Cells are then incubated with JC-1 staining solution (typically 5 µg/mL in DMEM) for 20-30 minutes at 37°C in the dark.

-

-

Washing: The staining solution is removed, and the cells are washed twice with PBS.

-

Analysis:

-

Fluorescence Microscopy: Cells on coverslips are mounted on slides and observed under a fluorescence microscope. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Stained cells are harvested, resuspended in PBS, and analyzed by a flow cytometer. The ratio of red to green fluorescence is used to quantify the changes in MMP.

-

Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol quantifies the extent of apoptosis in treated cells.

-

Cell Treatment: BV-2 cells are treated with this compound and/or LPS in 6-well plates.

-

Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Staining:

-

The collected cells are washed twice with cold PBS and then resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: After incubation, 1X Annexin V binding buffer is added, and the cells are analyzed by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Immunofluorescence Staining for MAPK and NF-κB

This protocol visualizes the activation and localization of key signaling proteins.

-

Cell Culture and Treatment: BV-2 cells are grown on glass coverslips in 24-well plates and treated as required.

-

Fixation and Permeabilization:

-

Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Non-specific binding is blocked by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies specific for phosphorylated forms of MAPK proteins (e.g., p-p38, p-ERK, p-JNK) or for the p65 subunit of NF-κB overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides with an anti-fade mounting medium.

-

Imaging: The slides are observed under a fluorescence or confocal microscope to visualize the localization and expression of the target proteins.

Molecular Docking

This computational method predicts the binding interaction between this compound and its protein targets.

-

Protein and Ligand Preparation:

-

The 3D structures of the target proteins (e.g., TLR4, IKK, p38 MAPK) are obtained from the Protein Data Bank (PDB). Water molecules and existing ligands are removed, and polar hydrogens and charges are added.

-

The 3D structure of this compound is generated and optimized using chemical drawing software and energy minimization.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Schrödinger) is used to perform the molecular docking.

-

A grid box is defined around the active site of the target protein.

-

The software then explores various conformations of this compound within the defined binding site and calculates the binding affinity (docking score) for each conformation.

-

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose of this compound. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed to understand the molecular basis of the inhibitory activity.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Isolation and Bioactivity Screening

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound, a novel triterpenoid from Ganoderma lucidum, exhibits significant anti-inflammatory and anti-apoptotic activities. Its mechanism of action, involving the inhibition of the MAPK and TLR-4/NF-κB signaling pathways, positions it as a promising lead compound for the development of therapeutics for neuroinflammatory and neurodegenerative diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) [mdpi.com]

- 3. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Lanostane Triterpenoid Biosynthesis Pathway in Ganoderma: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Biosynthetic Machinery, Quantitative Analysis, and Experimental Methodologies

The genus Ganoderma, particularly the well-studied species Ganoderma lucidum, is a rich source of structurally diverse and pharmacologically active lanostane-type triterpenoids. These compounds, including the renowned ganoderic acids, have garnered significant interest in the scientific and pharmaceutical communities for their potential therapeutic applications, ranging from anticancer to immunomodulatory effects. This technical guide provides a comprehensive overview of the biosynthetic pathway of lanostane triterpenoids in Ganoderma, tailored for researchers, scientists, and drug development professionals. It delves into the core enzymatic steps, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key analytical and molecular techniques.

The Core Biosynthetic Pathway: From Acetyl-CoA to Lanosterol and Beyond

The biosynthesis of lanostane triterpenoids in Ganoderma originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. The pathway commences with the condensation of acetyl-CoA and culminates in the formation of the central precursor, lanosterol. Subsequent modifications of the lanosterol scaffold by a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases and reductases, give rise to the vast array of over 300 identified lanostane triterpenoids in Ganoderma.

The initial steps of the MVA pathway leading to the synthesis of the isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are catalyzed by a series of well-characterized enzymes. These units are then sequentially condensed to form farnesyl pyrophosphate (FPP). The first committed step towards triterpenoid biosynthesis is the head-to-head condensation of two FPP molecules by squalene synthase to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes a complex cyclization reaction catalyzed by lanosterol synthase to yield the foundational tetracyclic triterpenoid, lanosterol.

Figure 1: Overview of the Lanostane Triterpenoid Biosynthetic Pathway in Ganoderma.

Quantitative Insights into the Biosynthetic Pathway

The efficiency of the lanostane triterpenoid biosynthetic pathway and the accumulation of specific compounds can vary significantly between different Ganoderma species and even among strains of the same species. This variation is influenced by genetic factors, culture conditions, and developmental stage. Quantitative analysis of key metabolites and enzyme activities is crucial for understanding the regulatory mechanisms of the pathway and for selecting or engineering high-yielding strains.

Triterpenoid Content in Ganoderma lucidum

The content of individual ganoderic acids, the major class of lanostane triterpenoids in Ganoderma lucidum, can be quantified using High-Performance Liquid Chromatography (HPLC). The following table summarizes the content of two prominent ganoderic acids in various strains of G. lucidum.

| Ganoderma lucidum Strain/Origin | Ganoderic Acid A (mg/g dry weight) | Ganoderic Acid B (mg/g dry weight) | Reference |

| Dabie Mountain | 7.254 | - | [1] |

| Longquan | 6.658 | 4.574 | [1] |

| Shandong | 1.959 | - | [1] |

| Taishan | 1.285 | - | [1] |

| Guanxian | 0.986 | - | [1] |

| Liaocheng | 0.654 | - | [1] |

Note: The absence of a value indicates that it was not reported in the cited study.

Kinetic Parameters of Key Biosynthetic Enzymes

Understanding the kinetic properties of the rate-limiting enzymes in the pathway is essential for targeted genetic engineering approaches to enhance triterpenoid production. While comprehensive kinetic data for all key enzymes specifically from Ganoderma is still an active area of research, data from other organisms can provide valuable insights. The following table presents kinetic parameters for HMG-CoA reductase and squalene synthase from other sources as illustrative examples.

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| HMG-CoA Reductase | Oryza sativa (Rice Bran) | HMG-CoA | 331.45 µM | 1.3 µM/min | [2] |

| Squalene Synthase | Trypanosoma cruzi | Farnesyl diphosphate | 5.25 µM | 1428.56 nmol/min/mg | [3] |

| Squalene Synthase | Trypanosoma cruzi | NADPH | 23.34 µM | - | [3] |

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are fundamental for advancing research in the field of Ganoderma triterpenoid biosynthesis. This section provides detailed methodologies for the quantification of ganoderic acids, analysis of gene expression, and a general framework for enzyme activity assays.

Quantification of Ganoderic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of ganoderic acids from Ganoderma fruiting bodies or mycelia.

1. Sample Preparation and Extraction:

-

Dry the Ganoderma sample (fruiting body or mycelium) at 60°C to a constant weight.

-

Grind the dried sample into a fine powder.

-

Accurately weigh 1.0 g of the powder and place it in a flask.

-

Add 50 mL of 95% ethanol and perform ultrasonic-assisted extraction for 30 minutes.

-

Centrifuge the extract at 5000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process twice more with fresh ethanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Dissolve the residue in 5 mL of methanol and filter through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).

-

0-20 min: 20-40% A

-

20-40 min: 40-60% A

-

40-50 min: 60-80% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 252 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

3. Quantification:

-

Prepare standard solutions of known concentrations of purified ganoderic acids (e.g., Ganoderic Acid A, B, etc.).

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of each ganoderic acid in the sample by comparing its peak area to the calibration curve.

Figure 2: Experimental Workflow for HPLC Quantification of Ganoderic Acids.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a method for analyzing the expression levels of key genes in the lanostane triterpenoid biosynthetic pathway.

1. RNA Extraction and cDNA Synthesis:

-

Harvest fresh Ganoderma mycelia or fruiting body tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a suitable kit (e.g., TRIzol reagent or a plant RNA extraction kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qRT-PCR:

-

Design and validate primers for the target genes (e.g., hmgr, sqs, ls) and a suitable reference gene (e.g., 18S rRNA, actin). Primers should be 18-24 bp long with a GC content of 40-60%.

-

Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 1 min.

-

-

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplification.

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Figure 3: Workflow for qRT-PCR Analysis of Gene Expression.

General Protocol for Enzyme Activity Assays

This section provides a general framework for assaying the activity of key enzymes in the lanostane biosynthetic pathway. Specific conditions, such as buffer pH, substrate concentrations, and co-factor requirements, may need to be optimized for each enzyme from Ganoderma.

1. Crude Enzyme Extraction:

-

Harvest fresh Ganoderma mycelia and wash with cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10% glycerol).

-

Disrupt the cells by grinding with liquid nitrogen or using a bead beater.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to remove cell debris.

-

The supernatant contains the crude enzyme extract.

2. HMG-CoA Reductase (HMGR) Activity Assay (Spectrophotometric):

-

The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.0)

-

2 mM DTT

-

0.2 mM NADPH

-

0.1 mM HMG-CoA

-

Crude enzyme extract

-

-

Procedure:

-

Pre-incubate the reaction mixture without HMG-CoA at 37°C for 5 minutes.

-

Initiate the reaction by adding HMG-CoA.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADPH oxidation (molar extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1).

-

3. Squalene Synthase (SQS) Activity Assay (Radiometric):

-

This assay measures the incorporation of radiolabeled farnesyl pyrophosphate (FPP) into squalene.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

1 mM DTT

-

1 mM NADPH

-

10 µM [3H]-FPP

-

Crude enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding a solution of 15% KOH in 50% ethanol.

-

Extract the lipids with hexane.

-

Quantify the radioactivity in the hexane phase using a scintillation counter.

-

Conclusion and Future Perspectives

The biosynthetic pathway of lanostane triterpenoids in Ganoderma represents a complex and tightly regulated network of enzymatic reactions. This technical guide has provided a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols to facilitate further research. Future investigations should focus on the comprehensive kinetic characterization of all key enzymes from Ganoderma species to build robust metabolic models. Furthermore, the elucidation of the downstream tailoring enzymes, particularly the vast family of cytochrome P450s, will be crucial for understanding the diversification of ganoderic acids and for the targeted production of specific high-value triterpenoids through synthetic biology and metabolic engineering approaches. The continued exploration of this fascinating biosynthetic pathway holds immense promise for the development of novel pharmaceuticals and nutraceuticals derived from this remarkable medicinal mushroom.

References

The Anti-Apoptotic Potential of Ganoderterpene A: A Technical Overview for Researchers

An In-Depth Examination of the In Vitro Mechanisms of a Promising Natural Compound

This technical guide provides a comprehensive analysis of the anti-apoptotic effects of Ganoderterpene A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in modulating programmed cell death. We will delve into the molecular pathways influenced by this compound, present available quantitative data, and outline the key experimental protocols used to elucidate its mechanism of action.

Introduction: The Therapeutic Promise of this compound

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue homeostasis. Dysregulation of this process is a hallmark of numerous pathologies, including neurodegenerative diseases and cancer. Consequently, molecules that can modulate apoptosis are of significant interest in drug discovery. This compound, a bioactive compound from Ganoderma lucidum, has emerged as a potent agent with significant anti-inflammatory and anti-apoptotic properties in preclinical in vitro models.[1][2]

Studies have demonstrated that this compound can protect cells from apoptotic stimuli, primarily through the modulation of key signaling pathways and the stabilization of mitochondrial function.[1][2] This whitepaper will synthesize the current understanding of these effects, providing a technical foundation for further investigation and development.

Quantitative Analysis of Anti-Apoptotic Effects

The following tables summarize the quantitative data from in vitro studies on this compound and related compounds. These data highlight the dose-dependent efficacy in inhibiting apoptosis and related cellular events.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells

| Compound | IC50 (µM) | Cell Line | Stimulant | Reference |

| This compound | 7.15 | BV-2 | Lipopolysaccharide (LPS) | [2] |

Note: Inhibition of NO production is often used as an indicator of anti-inflammatory activity, which is closely linked to the reduction of inflammation-induced apoptosis.

Table 2: Modulation of Apoptosis-Related Protein Expression by this compound in LPS-Stimulated BV-2 Cells

| Protein | Effect of this compound Treatment | Method | Reference |

| Bax | Significantly Decreased | Western Blot | [1] |

| Bcl-2 | Enhanced Expression | Western Blot | [1] |

| Cleaved Caspase-3 | Significantly Inhibited | Western Blot | [1] |

| PARP | Significantly Inhibited | Western Blot | [1] |

| Cytochrome c | Significantly Inhibited | Western Blot | [1] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-apoptotic effects by intervening in critical signaling cascades. The primary mechanisms identified involve the suppression of pro-inflammatory and pro-apoptotic pathways.

Inhibition of MAPK and TLR-4/NF-κB Signaling

A key mechanism of this compound is the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Toll-Like Receptor 4 (TLR-4)/Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] In the context of inflammation-induced apoptosis, external stimuli like LPS activate TLR-4, triggering a downstream cascade that leads to the activation of MAPK and NF-κB. These pathways, in turn, upregulate the expression of pro-inflammatory mediators and pro-apoptotic proteins. This compound has been shown to significantly inhibit the activation of these pathways, thereby reducing the downstream apoptotic response.[1]

Preservation of Mitochondrial Integrity

The mitochondrion plays a central role in the intrinsic apoptotic pathway. This compound has been shown to effectively improve the mitochondrial membrane potential that is often disrupted during apoptosis.[1][2] By stabilizing the mitochondrial membrane, this compound inhibits the release of pro-apoptotic factors like cytochrome c into the cytoplasm, a critical step in the activation of the caspase cascade. This is further supported by its ability to decrease the expression of the pro-apoptotic protein Bax and enhance the expression of the anti-apoptotic protein Bcl-2.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-apoptotic effects of this compound.

Cell Viability and Proliferation Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells (e.g., BV-2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

-

Assay Plate Preparation: Prepare a 96-well plate with cells in culture medium.

-

Reagent Preparation: Thaw the CellTiter-Glo® Reagent and equilibrate to room temperature.

-

Treatment: Add varying concentrations of this compound to the wells.

-

Reagent Addition: Add CellTiter-Glo® Reagent in a volume equal to the volume of cell culture medium in the well.

-

Incubation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record luminescence with a plate-reading luminometer.

Apoptosis Detection by Flow Cytometry

Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture cells and treat with this compound and/or an apoptotic stimulus (e.g., LPS).

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3.

-

Cell Lysis: Lyse treated cells and collect the supernatant.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate and a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

-

Incubation: Incubate the mixture at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound is a promising natural compound with potent anti-apoptotic effects. Its ability to modulate key signaling pathways such as MAPK and NF-κB, and to preserve mitochondrial integrity, underscores its therapeutic potential. While the primary research has focused on neuroinflammatory models, the observed mechanisms of action suggest that its anti-apoptotic properties may be relevant in a broader range of diseases.

Future research should focus on:

-

Dose-response studies: To establish a more detailed quantitative understanding of the anti-apoptotic effects of this compound across a wider range of concentrations.

-

Broader cell line screening: To evaluate the efficacy of this compound in other cell types relevant to diseases characterized by excessive apoptosis.

-

In vivo studies: To validate the in vitro findings in animal models of disease.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a novel therapeutic agent. The detailed protocols and summarized data offer a starting point for the design of further experiments to fully elucidate its pharmacological profile.

References

Preliminary Cytotoxicity Studies of Ganoderterpene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderterpene A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered interest for its potential therapeutic properties. While research has highlighted its anti-inflammatory and neuroprotective effects, comprehensive data on its direct cytotoxic effects against cancer cell lines remain limited. This technical guide consolidates the available preliminary data on the cytotoxicity of this compound and closely related Ganoderma triterpenoids. It provides a detailed overview of experimental protocols for assessing cytotoxicity and apoptosis, and outlines the key signaling pathways implicated in the anti-cancer activity of these compounds. This document aims to serve as a foundational resource for researchers initiating further investigations into the oncology applications of this compound.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive compounds, including a diverse array of triterpenoids. These molecules, particularly the ganoderic acids, have been the subject of extensive research for their potential anti-cancer properties[1][2]. This compound is a recently identified triterpenoid from this fungus. Preliminary studies have demonstrated its ability to attenuate lipopolysaccharide (LPS)-induced inflammation and apoptosis in microglial cells, suggesting a neuroprotective role. However, its potential as a cytotoxic agent against cancer cells is an area of emerging interest. This guide provides a technical overview of the current understanding of the cytotoxicity of this compound and its analogs, with a focus on experimental methodologies and molecular mechanisms.

Quantitative Cytotoxicity Data

Direct quantitative data on the cytotoxicity of this compound against a broad spectrum of cancer cell lines is not yet widely available in the public domain. However, studies on other triterpenoids isolated from Ganoderma lucidum provide preliminary insights into the potential efficacy of this class of compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a non-cancer cell line and other closely related Ganoderma triterpenoids in various cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | BV-2 | Murine Microglia (LPS-stimulated) | 7.15 | [3] |

| Unnamed Triterpene | A549 | Human Lung Carcinoma | 15.38 ± 0.34 | [4] |

| Unnamed Triterpene | HepG2 | Human Hepatocellular Carcinoma | 18.61 ± 0.55 | [4] |

| Ethyl Lucidenates A | HL-60 | Human Promyelocytic Leukemia | ~25.98 (µg/mL) | [5] |

| Ethyl Lucidenates A | CA46 | Burkitt's Lymphoma | ~20.42 (µg/mL) | [5] |

| Ganolucidic Acid E | Caco-2 | Human Colorectal Adenocarcinoma | 20.87 - 84.36 | [1] |

| Lucidumol A | HepG2 | Human Hepatocellular Carcinoma | 20.87 - 84.36 | [1] |

| Ganodermanontriol | HeLa | Human Cervical Carcinoma | 20.87 - 84.36 | [1] |

| Ganoderic Acid A | NALM-6 | Human B-cell Precursor Leukemia | ~140 (µg/mL) | [6] |

| Ganoderic Acid T | 95-D | Human Lung Cancer | Dose-dependent cytotoxicity | [7] |

Note: The data for compounds other than this compound are presented to illustrate the cytotoxic potential of this structural class of triterpenoids. Direct extrapolation of these values to this compound should be done with caution.

Key Signaling Pathways in Triterpenoid-Induced Apoptosis

Research on ganoderic acids, structurally similar to this compound, suggests that their cytotoxic effects are often mediated through the induction of apoptosis. Key signaling pathways implicated include the intrinsic (mitochondrial) and extrinsic pathways, often involving the modulation of key regulatory proteins.

A commonly implicated pathway is the p53/caspase-3 signaling axis. In this pathway, cellular stress induced by the triterpenoid can lead to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis by effector caspases such as caspase-3[4][7][8].

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Workflow:

Detailed Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative and PI-positive: Necrotic cells.

-

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Workflow:

Detailed Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The preliminary evidence from studies on closely related Ganoderma triterpenoids suggests that this compound holds promise as a potential cytotoxic agent against cancer cells. The likely mechanism of action involves the induction of apoptosis through established signaling pathways. However, a significant gap in knowledge exists regarding the specific cytotoxic profile of this compound across a diverse panel of human cancer cell lines.

Future research should focus on:

-

Systematic Screening: Evaluating the cytotoxicity of this compound against a comprehensive panel of cancer cell lines to determine its IC50 values and selectivity.

-

Mechanism of Action: Elucidating the precise molecular mechanisms underlying this compound-induced cytotoxicity, including its effects on various apoptotic and cell survival pathways.

-

In Vivo Studies: Progressing to in vivo animal models to assess the anti-tumor efficacy and safety profile of this compound.

This technical guide provides a foundational framework for researchers to design and execute further preclinical studies to rigorously evaluate the potential of this compound as a novel anti-cancer therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Triterpenoids from Ganoderma lucidum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new anti-tumor cytotoxic triterpene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells [agris.fao.org]

- 6. brieflands.com [brieflands.com]

- 7. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the bioactivity of Ganoderterpene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderterpene A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in the scientific community. Possessing a complex and unique chemical structure, this natural product has demonstrated potent biological activities, particularly in the realms of inflammation and apoptosis. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.

Quantitative Bioactivity Data

The primary reported bioactivity of this compound is its anti-inflammatory effect. The following table summarizes the key quantitative data available in the literature.

| Bioactivity | Cell Line | Assay | IC50 Value (μM) | Reference |

| Anti-inflammatory | BV-2 | Inhibition of Nitric Oxide (NO) Production | 7.15 | [1] |

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory and anti-apoptotic effects primarily through the modulation of key intracellular signaling pathways. The available evidence points to the suppression of the Toll-like Receptor 4/Nuclear Factor-kappa B (TLR-4/NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1]

TLR-4/NF-κB Pathway

In response to inflammatory stimuli such as lipopolysaccharide (LPS), TLR-4 is activated, initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide (NO). This compound has been shown to inhibit this pathway, leading to a reduction in NO production.[1] The precise mechanism of inhibition may involve the prevention of the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm.

MAPK Pathway

The MAPK pathway, comprising cascades of protein kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation and apoptosis. This compound has been found to suppress the activation of the MAPK pathway in response to inflammatory stimuli.[1] By inhibiting the phosphorylation of key MAPK proteins, this compound can downregulate the expression of various inflammatory mediators and pro-apoptotic proteins.

Crosstalk with Apoptosis

The anti-apoptotic effects of this compound are closely linked to its modulation of the TLR-4/NF-κB and MAPK pathways. By suppressing these pro-inflammatory and stress-activated pathways, this compound helps to maintain mitochondrial membrane potential and regulates the expression of key apoptosis-related proteins. Specifically, it has been observed to inhibit the expression of the pro-apoptotic protein Bax and the activation of caspase-3 and PARP, while enhancing the expression of the anti-apoptotic protein Bcl-2.[1]

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the literature for assessing the bioactivity of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-stimulated BV-2 Cells

This assay quantifies the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in microglial cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

-

Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

2. Measurement of Nitric Oxide:

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

50 µL of the cell supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

-

The mixture is incubated at room temperature for 10 minutes in the dark.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The nitrite concentration is determined from a standard curve generated with sodium nitrite.

3. Data Analysis:

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

-

The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated from a dose-response curve.

Anti-apoptotic Activity: Annexin V/Propidium Iodide (PI) Staining Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, thereby quantifying the protective effect of this compound against apoptosis.

1. Cell Culture and Treatment:

-

BV-2 cells are cultured and treated with this compound and LPS as described in the NO assay protocol.

2. Cell Staining:

-

After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer.

-

Viable cells are negative for both Annexin V and PI.

-

Early apoptotic cells are Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells are positive for both Annexin V and PI.

4. Data Analysis:

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

-

The reduction in the percentage of apoptotic cells in the this compound-treated groups compared to the LPS-only treated group indicates its anti-apoptotic activity.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins within the MAPK and NF-κB signaling pathways.

1. Cell Lysis and Protein Quantification:

-

After treatment, BV-2 cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

The protein concentration is determined using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, phospho-IκBα, IκBα, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

The band intensities are quantified using densitometry software.

-

The levels of phosphorylated proteins are normalized to their respective total protein levels, and all protein levels are normalized to the loading control.

Caption: General experimental workflow for assessing this compound bioactivity.

Conclusion

This compound, a natural triterpenoid from Ganoderma lucidum, demonstrates significant anti-inflammatory and anti-apoptotic activities. Its mechanism of action involves the suppression of the TLR-4/NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators and the inhibition of apoptosis. The presented quantitative data and detailed experimental protocols provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory and neurodegenerative diseases. Future studies should focus on elucidating its precise molecular targets, evaluating its efficacy and safety in in vivo models, and exploring its potential for clinical applications.

References

Ganoderterpene A: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderterpene A is a recently discovered lanostane-type triterpenoid isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1] As a member of the diverse family of Ganoderma triterpenoids, this compound has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and a visualization of its implicated biological pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These data are essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₇ | [2] |

| Molecular Weight | 530.7 g/mol | Calculated |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

Note: Experimental data for the melting point and solubility of this compound have not been reported in the currently available scientific literature.

Stability Profile

Currently, there is a lack of specific studies on the stability of this compound under various conditions such as pH, temperature, and light. However, research on other ganoderic acids, which are structurally related triterpenoids from Ganoderma, suggests that some of these compounds can be unstable under acidic conditions. For instance, certain 7(8),9(11)-diene-triterpenoids have been shown to decompose in the presence of acid. Given the structural similarities, it is plausible that this compound may also exhibit sensitivity to acidic environments. Further investigation into the degradation profile of this compound is warranted to establish its stability for potential pharmaceutical applications.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of triterpenoids from Ganoderma lucidum, based on common methodologies described in the literature. The specific protocol for this compound should be referenced from the primary publication by Kou et al. (2021) for precise details.

Experimental Workflow for Triterpenoid Isolation

Caption: Workflow for the extraction and purification of this compound.

-

Extraction: The air-dried and powdered fruiting bodies of Ganoderma lucidum are macerated with 95% ethanol at room temperature.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, typically rich in triterpenoids, is collected.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Fine Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in BV-2 Microglial Cells

This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[3]

Experimental Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for the nitric oxide (NO) inhibition assay.

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of the cell culture supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant anti-inflammatory and anti-apoptotic effects in BV-2 microglial cells.[1] These effects are mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Toll-Like Receptor 4 (TLR-4)/Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

Signaling Pathway of this compound's Anti-inflammatory Action

References

- 1. This compound, a New Triterpenoid from Ganoderma lucidum, Attenuates LPS-Induced Inflammation and Apoptosis via Suppressing MAPK and TLR-4/NF-κB Pathways in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiinflammatory lanostane triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderterpene A: A Technical Guide to its Therapeutic Potential in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderterpene A, a novel lanostane-type triterpenoid isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, has emerged as a promising therapeutic agent with potent anti-inflammatory and anti-apoptotic properties. Preclinical evidence demonstrates its ability to mitigate neuroinflammatory processes, primarily through the modulation of key signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Toll-Like Receptor 4/Nuclear Factor-kappa B (TLR-4/NF-κB). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying molecular and procedural frameworks. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for neurodegenerative disorders.

Introduction

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Activated microglia release a cascade of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines, which contribute to neuronal damage and apoptosis. Consequently, therapeutic strategies aimed at inhibiting microglial activation and the subsequent inflammatory cascade are of significant interest. Triterpenoids isolated from Ganoderma lucidum are known for their wide range of pharmacological activities.[1] this compound, a recently identified compound, has shown marked efficacy in suppressing neuroinflammation in cellular models, positioning it as a strong candidate for further investigation.[1][2]

Mechanism of Action

This compound exerts its neuroprotective effects by targeting critical inflammatory and apoptotic signaling pathways within microglial cells.

-

Inhibition of Inflammatory Pathways : In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound significantly suppresses the activation of the TLR-4/NF-κB and MAPK signaling cascades.[1][2] This inhibition prevents the nuclear translocation of NF-κB p65 and downregulates the phosphorylation of key MAPK proteins (p38, JNK, and ERK), thereby reducing the expression and release of pro-inflammatory mediators.[2][3]

-

Modulation of Apoptosis : The compound effectively counteracts LPS-induced apoptosis.[2] It achieves this by improving the mitochondrial membrane potential and regulating the expression of key apoptosis-related proteins. Specifically, it enhances the expression of the anti-apoptotic protein Bcl-2 while inhibiting the expression of pro-apoptotic proteins such as Bax, cleaved Caspase-3, and Poly (ADP-ribose) polymerase (PARP).[3]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro studies on this compound, primarily using the BV-2 microglial cell line model stimulated with LPS.

Table 1: Anti-inflammatory Activity of this compound

| Parameter Assessed | Cell Model | Stimulant | Method | Key Finding | IC50 Value | Reference |

| Nitric Oxide (NO) Production | BV-2 Microglia | LPS | Griess Assay | Strong suppression of NO generation | 7.15 μM | [1][2] |

Table 2: Effect of this compound on Key Signaling and Apoptotic Proteins

| Protein Target | Pathway | Cell Model | Effect of this compound | Reference |

| p-p38, p-JNK, p-ERK | MAPK | BV-2 Microglia | Significant suppression of LPS-induced phosphorylation | [1][2] |

| p-IκBα, NF-κB p65 | TLR-4/NF-κB | BV-2 Microglia | Significant suppression of LPS-induced activation/translocation | [1][2] |

| Bcl-2 | Intrinsic Apoptosis | BV-2 Microglia | Enhanced expression level (reversal of LPS effect) | [3] |

| Bax | Intrinsic Apoptosis | BV-2 Microglia | Significantly inhibited expression (reversal of LPS effect) | [3] |

| Cleaved Caspase-3 | Intrinsic Apoptosis | BV-2 Microglia | Significantly inhibited expression (reversal of LPS effect) | [3] |

| PARP | Intrinsic Apoptosis | BV-2 Microglia | Significantly inhibited expression (reversal of LPS effect) | [3] |

| Cytochrome c | Intrinsic Apoptosis | BV-2 Microglia | Significantly inhibited expression (reversal of LPS effect) | [3] |

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling cascades inhibited by this compound in LPS-stimulated microglial cells.

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the anti-neuroinflammatory effects of this compound.

Caption: Workflow for isolation and in vitro testing.

Detailed Experimental Protocols

The following sections provide standardized protocols for the key experiments used to characterize the bioactivity of this compound.

Isolation and Purification of this compound

This protocol is a generalized procedure based on methods for extracting triterpenoids from Ganoderma lucidum.

-

Preparation : Air-dry the fruiting bodies of G. lucidum and grind them into a fine powder.

-

Extraction : Macerate the powder with 95% ethanol at room temperature for an extended period (e.g., 24-48 hours), repeating the process multiple times to ensure exhaustive extraction. Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

Fractionation : Subject the crude extract to column chromatography over a silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate fractions based on polarity.

-

Purification : Further purify the triterpenoid-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

-

Identification : Characterize the purified compound as this compound using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) and compare the data with published values.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding : Seed BV-2 microglial cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment : Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulation : Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Reaction : Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of freshly prepared Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine).

-

Measurement : Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Western Blot Analysis

-

Cell Lysis : After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., p-p38, p38, p-JNK, JNK, p-IκBα, IκBα, NF-κB p65, Bcl-2, Bax, Cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band densities using image analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Preparation : Culture, treat, and stimulate BV-2 cells in a 6-well plate.

-

Cell Harvesting : Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 400 x g for 5 minutes.

-

Washing : Wash the cell pellet twice with cold PBS.

-

Resuspension : Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

-

Cell Preparation : Culture and treat cells in a multi-well plate as previously described.

-

JC-1 Staining : Remove the culture medium and incubate the cells with a JC-1 staining solution (typically 2-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Washing : Remove the staining solution and wash the cells twice with an assay buffer (e.g., PBS).

-

Analysis : Analyze the cells immediately by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers that emit green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for neuroinflammatory conditions. Its ability to potently inhibit the MAPK and TLR-4/NF-κB pathways, suppress nitric oxide production, and prevent apoptosis in microglia provides a strong rationale for its development. The data indicate a multi-target mechanism that addresses both the inflammatory and cell death components of neurodegeneration.

Future research should focus on:

-

In Vivo Efficacy : Evaluating the therapeutic effects of this compound in animal models of neurodegenerative diseases.

-

Pharmacokinetics and Bioavailability : Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of this compound to optimize potency and drug-like properties.

-

Safety and Toxicology : Conducting comprehensive safety and toxicology studies to establish a therapeutic window.

Continued investigation into this promising natural product could lead to the development of a novel class of drugs for treating debilitating neurodegenerative disorders.

References

Ganoderterpene A: A Technical Overview of its Modulatory Effects on Microglial Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, primarily mediated by activated microglial cells, is a critical factor in the pathogenesis of various neurodegenerative diseases.[1] The identification of novel therapeutic agents capable of modulating microglial activity is a key focus in neuropharmacology. Ganoderterpene A, a lanostane-type triterpenoid isolated from the fruiting bodies of the mushroom Ganoderma lucidum, has emerged as a promising anti-inflammatory and neuroprotective compound.[2] This document provides a comprehensive technical overview of the effects of this compound on microglial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Evidence indicates that this compound exerts its effects by significantly suppressing the Toll-like receptor 4 (TLR-4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways, thereby reducing the production of pro-inflammatory mediators and protecting against apoptosis.[2][3]

Mechanism of Action in Microglial Cells

Microglia, the resident immune cells of the central nervous system, play a dual role in brain health and disease.[4] In response to stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, microglia transition to a pro-inflammatory M1 phenotype.[5] This activation leads to the release of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[5][6] While this response is crucial for host defense, chronic activation contributes to neuronal damage.[1]

This compound has been shown to potently inhibit this inflammatory cascade in LPS-stimulated BV-2 microglial cells.[2] Its primary mechanism involves the downregulation of key inflammatory signaling pathways. By suppressing the NF-κB and MAPK pathways, this compound effectively reduces the expression and release of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[2][3] Furthermore, it has been observed to protect microglial cells from LPS-induced apoptosis by improving mitochondrial membrane potential.[2][3]

Core Signaling Pathway Modulation

The anti-inflammatory effects of this compound in microglia are primarily attributed to its ability to inhibit the TLR-4-mediated activation of the NF-κB and MAPK signaling cascades.[2]

-

TLR-4/NF-κB Pathway : LPS binds to TLR-4 on the microglial cell surface, initiating a signaling cascade that leads to the activation of IκB kinase (IKK).[7] IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This releases the NF-κB (p65) dimer, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[7][8] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[3][8]

-

MAPK Pathway : The MAPK family, including p38 and c-Jun N-terminal kinase (JNK), is also activated by LPS stimulation and plays a crucial role in the inflammatory response.[1][9] These kinases can activate transcription factors like AP-1, which also contribute to the expression of inflammatory mediators. This compound significantly suppresses the activation of the MAPK pathway in response to LPS.[2][3]

Quantitative Data Presentation

The anti-inflammatory efficacy of this compound and related compounds has been quantified in several studies. The data highlights its potent activity in inhibiting key inflammatory markers in microglial cells.

Table 1: Inhibitory Activity of this compound on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | IC₅₀ Value | Reference |

|---|

| this compound | BV-2 Microglia | LPS | 7.15 μM |[2] |

Table 2: Effects of Ganoderic Acid A (GAA) on Pro-inflammatory Cytokine Release A related compound often studied for similar effects.

| Treatment | Cell Line | Cytokine | Concentration | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|

| GAA + LPS | Primary Mouse Microglia | IL-1β | 10-100 µg/mL | Concentration-dependent decrease | [6][8] |

| GAA + LPS | Primary Mouse Microglia | IL-6 | 10-100 µg/mL | Concentration-dependent decrease | [6][8] |

| GAA + LPS | Primary Mouse Microglia | TNF-α | 10-100 µg/mL | Concentration-dependent decrease | [6][8] |

| GAA + LPS | BV-2 Microglia | p-IκBα / NF-κB p65 | 10 & 50 µg/mL | Decreased expression |[3][8] |

Experimental Protocols